molecular formula C20H18F3NO3 B6412530 3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid CAS No. 1261914-84-4

3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid

Cat. No.: B6412530
CAS No.: 1261914-84-4
M. Wt: 377.4 g/mol
InChI Key: BOIREKVQUKFXDF-UHFFFAOYSA-N
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Description

3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid is a complex organic compound that features a piperidine ring, a phenyl group, and a trifluoromethylbenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the acylation of piperidine with 4-bromobenzoyl chloride, followed by a Suzuki-Miyaura coupling reaction with 5-trifluoromethylbenzoic acid . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of strong acids or bases, depending on the desired substitution.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl and trifluoromethyl derivatives.

Scientific Research Applications

3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, potentially inhibiting their activity. The trifluoromethyl group may enhance the compound’s binding affinity and stability, contributing to its overall biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development .

Properties

IUPAC Name

3-[4-(piperidine-1-carbonyl)phenyl]-5-(trifluoromethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3NO3/c21-20(22,23)17-11-15(10-16(12-17)19(26)27)13-4-6-14(7-5-13)18(25)24-8-2-1-3-9-24/h4-7,10-12H,1-3,8-9H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIREKVQUKFXDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692306
Record name 4'-(Piperidine-1-carbonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261914-84-4
Record name 4'-(Piperidine-1-carbonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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